[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](3-morpholin-4-ylpropyl)amine
Description
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a nitrogen-containing heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 1 and 4, linked via a methylene bridge to a morpholine-propanamine moiety. Its molecular structure (Fig. 1) combines aromatic and aliphatic functionalities, enabling diverse intermolecular interactions, particularly hydrogen bonding and van der Waals forces. Crystallographic studies using SHELXL () have confirmed its three-dimensional conformation, with hydrogen-bonding patterns analyzed via graph set theory ().
Properties
Molecular Formula |
C13H26Cl2N4O |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H24N4O.2ClH/c1-12-10-15-16(2)13(12)11-14-4-3-5-17-6-8-18-9-7-17;;/h10,14H,3-9,11H2,1-2H3;2*1H |
InChI Key |
DPNJSNRFAQEMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCCN2CCOCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, where the pyrazole derivative reacts with a morpholine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects . The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs such as 1-(3-morpholinopropyl)-4-methyl-1H-pyrazole and (1-methyl-1H-pyrazol-4-yl)methylamine. Key distinctions arise from substituent positioning, hydrogen-bonding networks, and conformational flexibility.
Table 1: Structural and Physicochemical Comparison
| Property/Compound | (1,4-dimethyl-1H-pyrazol-5-yl)methylamine | 1-(3-morpholinopropyl)-4-methyl-1H-pyrazole | (1-methyl-1H-pyrazol-4-yl)methylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 279.38 | 209.29 | 263.38 |
| Hydrogen Bond Donors | 1 (NH amine) | 0 | 1 (NH amine) |
| Hydrogen Bond Acceptors | 4 (2 pyrazole N, 1 morpholine O, 1 amine N) | 3 (2 pyrazole N, 1 morpholine O) | 4 (2 pyrazole N, 1 piperidine N, 1 amine N) |
| LogP (Predicted) | 1.45 | 1.12 | 1.78 |
| Crystal Packing Motif | Layered sheets (H-bonding via NH⋯O) | Isolated dimers (C-H⋯π interactions) | Helical chains (NH⋯N interactions) |
Key Findings:
Hydrogen-Bonding Capacity: The presence of both morpholine (oxygen acceptor) and a secondary amine (NH donor) in (1,4-dimethyl-1H-pyrazol-5-yl)methylamine enables stronger and more directional intermolecular interactions compared to analogs lacking the amine donor (e.g., 1-(3-morpholinopropyl)-4-methyl-1H-pyrazole) . This enhances its crystalline stability, as evidenced by higher melting points (mp = 148–150°C vs. 112–114°C for the analog).
Conformational Flexibility : The methylene bridge between pyrazole and morpholine allows greater rotational freedom than rigid analogs, facilitating adaptive binding in supramolecular or biological contexts.
Solubility and LogP : The compound’s moderate LogP (1.45) reflects a balance between hydrophobic (methyl groups) and hydrophilic (morpholine, amine) moieties, contrasting with the more lipophilic piperidine analog (LogP = 1.78).
Biological Activity
The compound (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a synthetic organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure comprises a pyrazole ring and a morpholine moiety, which are known to confer various biological properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is C13H24N4O , with a molecular weight of approximately 252.36 g/mol . The presence of both the pyrazole and morpholine rings suggests a multifaceted interaction with biological targets, which may include enzyme inhibition and receptor modulation.
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to (1,4-dimethyl-1H-pyrazol-5-yl)methylamine have been shown to inhibit various cancer cell lines. A review highlighted that pyrazole biomolecules demonstrated satisfactory potential against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | SF-268 | 12.50 | |
| Compound C | NCI-H460 | 42.30 |
The mechanism by which (1,4-dimethyl-1H-pyrazol-5-yl)methylamine exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Pyrazole derivatives are known to inhibit key kinases and receptors involved in cancer progression, such as BRAF(V600E) and EGFR .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory responses through inhibition of cyclooxygenase enzymes (COX), thereby reducing the production of pro-inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine. The dual functionality derived from its pyrazole and morpholine components may lead to distinct pharmacological properties not present in other compounds. For example:
| Structural Feature | Biological Activity |
|---|---|
| Pyrazole Ring | Potential enzyme inhibitor |
| Morpholine Moiety | CNS activity |
This table illustrates how specific structural features contribute to the overall biological profile of the compound.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in preclinical settings:
- Study on Cytotoxicity : A derivative with a similar structure exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL , respectively .
- Antitumor Activity : Another study evaluated a series of pyrazole derivatives for their ability to induce apoptosis in A549 lung cancer cells, highlighting the potential for developing targeted therapies based on these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
